N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide
Description
N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide (molecular formula: C₁₇H₁₇N₃O₄; molecular weight: 327.34 g/mol) is a benzamide derivative featuring a morpholine-substituted phenyl ring linked via an amide bond to a 4-nitrobenzoyl group (Fig. 1). Its structural framework has been explored in medicinal chemistry, particularly in kinase inhibition and antiviral research, due to the versatility of the benzamide scaffold .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(13-1-5-16(6-2-13)20(22)23)18-14-3-7-15(8-4-14)19-9-11-24-12-10-19/h1-8H,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWDBWGQAYVOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350457 | |
| Record name | N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303972-21-6 | |
| Record name | N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-(morpholin-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits reactivity primarily through its nitrobenzamide core and morpholine substituent . Key reaction pathways include:
Amide Bond Reactions
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Hydrolysis : The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is temperature-dependent, with accelerated cleavage at elevated temperatures .
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Acylation : The amide nitrogen can participate in acylation reactions with acylating agents (e.g., acyl chlorides), forming N-acylated derivatives .
Nitro Group Transformations
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Reduction : The nitro group (-NO₂) can be reduced to an amine (-NH₂) using reagents like H₂/Pd-C or NaBH₄, altering the compound’s electronic properties .
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Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the nitro group may oxidize further, though this is less common due to its inherent stability .
Morpholine Substituent Reactions
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Quaternization : The morpholine ring can undergo quaternization with alkylating agents (e.g., methyl iodide), forming charged intermediates that may influence solubility or biological activity .
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Ring Opening : Under acidic conditions, morpholine may undergo ring-opening polymerization, though this is less likely without external catalysts .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Amide hydrolysis | HCl or NaOH (aqueous) | Carboxylic acid + amine derivative |
| Nitro group reduction | H₂/Pd-C, NaBH₄ (THF) | Amine derivative (4-aminobenzamide) |
| Acylation | Acyl chloride (e.g., AcCl) | N-acylated benzamide derivative |
| Quaternization | Alkyl halide (e.g., MeI) | Quaternized morpholine derivative |
Fragmentation Pathways (MS Analysis)
Under electrospray ionization mass spectrometry (ESI-MS), the compound fragments via two primary pathways :
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Amide bond cleavage : Generates a (4-nitrobenzylidyne)oxonium cation (m/z 150) and a phenylmorpholine fragment.
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αC-atom bond cleavage : Produces a 4-nitrobenzamidic cation (m/z 167) and a morpholinophenyl fragment.
These pathways highlight the compound’s structural stability and its tendency to retain charge on the nitrobenzamide moiety .
Stability and Reactivity Trends
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pH Sensitivity : The amide bond is stable at neutral pH but susceptible to hydrolysis in extreme acidic/basic conditions .
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Thermal Stability : The nitro group and aromatic rings contribute to high thermal stability, though prolonged heating may induce decomposition .
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Solubility : The morpholine substituent enhances aqueous solubility compared to unsubstituted nitrobenzamides, facilitating reactions in polar solvents .
Comparative Analysis with Analogues
| Feature | This compound | Related Compounds |
|---|---|---|
| Morpholine substituent | Enhances solubility and biological targeting | Absent in simpler benzamides |
| Nitro group reactivity | Reducible to amine, stable under mild conditions | Similar across nitrobenzamides |
| Amide bond stability | Moderate (pH-dependent) | Higher in less substituted analogues |
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide has been investigated for its anti-cancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the morpholine and nitrobenzamide moieties can lead to enhanced biological activity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the morpholine ring | Alters binding affinity to target proteins |
| Varying the position of the nitro group | Affects solubility and bioavailability |
Biological Evaluations
Recent studies have focused on evaluating the biological activities of this compound through various assays:
Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity, suggesting that this compound could be developed into a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies suggest that the compound binds effectively to sites critical for enzyme activity, which may inhibit tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
Case Study 1: Breast Cancer Model
In a study involving a breast cancer xenograft model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to increased apoptosis and reduced proliferation rates in tumor cells.
Case Study 2: Lung Cancer
Another study focused on lung cancer cell lines showed that this compound could enhance the effectiveness of existing chemotherapy agents, suggesting a potential role as an adjuvant therapy.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a reduction in their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the parent compound enhances reactivity compared to analogs like the fluorinated derivative .
- Morpholine Positioning : Substitution at the para position (as in the parent compound) optimizes steric accessibility compared to ortho-chloro derivatives .
Physicochemical Properties
- Solubility: The morpholine group in this compound improves aqueous solubility compared to non-polar analogs like N-(4-bromophenyl)-4-nitrobenzamide .
- Crystallography : Structural analogs such as N-(2-nitrophenyl)-4-bromo-benzamide () crystallize with two molecules per asymmetric unit, suggesting that nitro and halogen substituents influence packing efficiency .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound notable for its potential biological activities. It features a morpholine ring, a nitro group, and an amide linkage, which contribute to its diverse interactions within biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to modulation of various signaling pathways, influencing cellular functions such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, affecting cellular responses related to proliferation and apoptosis.
Research Findings
Recent studies have highlighted the following biological activities:
- Anti-Cancer Properties : Investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammatory responses in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Preliminary assays indicate that this compound may possess antibacterial and antifungal properties, with effectiveness varying across different strains.
Data Table of Biological Activities
Case Study 1: Anti-Cancer Activity
In a study examining the anti-cancer properties of this compound, researchers found that the compound significantly inhibited the growth of breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a marked reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its utility in managing inflammatory disorders.
Case Study 3: Antimicrobial Activity
A series of antimicrobial assays demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, it showed higher efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide with high purity?
Methodological Answer:
The synthesis typically involves coupling 4-nitrobenzoic acid derivatives with 4-(morpholin-4-yl)aniline. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like PyBOP or DCC/DMAP to form an active ester intermediate .
- Amide bond formation : React the activated acid with the amine under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like DMF or DCM.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor purity via TLC and confirm with H NMR (e.g., aromatic proton signals at δ 8.2–8.4 ppm for nitro groups) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For example, the morpholine ring protons resonate at δ 3.0–3.5 ppm, while nitrobenzamide aromatic protons appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ expected [M+H]+ at m/z 342.12).
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections.
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs by modifying the morpholine ring (e.g., replacing with piperazine) or nitro group (e.g., reducing to amine).
- Biological Assays : Test derivatives against target enzymes (e.g., kinases or bacterial proteins) using IC measurements. Compare potency trends with structural changes .
Advanced: What strategies address contradictions in bioactivity data between batches?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities (>95% purity required) .
- Metal Contamination Check : Perform ICP-MS to detect trace metals (e.g., Ni, Cu) from synthesis catalysts, which may skew bioactivity results .
- Dose-Response Repetition : Re-test activity in triplicate using standardized assays (e.g., microbroth dilution for antimicrobial studies) .
Advanced: How can metal complexes of this compound enhance pharmacological properties?
Methodological Answer:
- Coordination Chemistry : React the compound with transition metals (e.g., Ni, Cu) in ethanol/water. Confirm complexation via IR (shift in ν(C=O) from ~1680 to ~1620 cm) .
- Enhanced Bioactivity : Screen complexes for improved antibacterial activity (e.g., lower MIC values against S. aureus) compared to the free ligand. Correlate with increased lipophilicity from metal coordination .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
